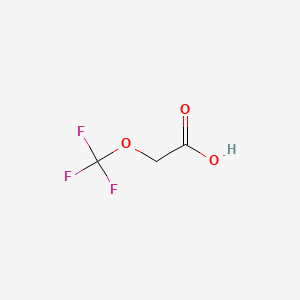
2-(Trifluoromethoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethoxy)acetic acid is an organic compound with the molecular formula C3H3F3O3 It is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to an acetic acid moiety
Mechanism of Action
Mode of Action
It is known that the compound may participate in various chemical reactions due to its trifluoromethoxy group and carboxylic acid group .
Biochemical Pathways
It’s possible that the compound could interact with various biochemical pathways due to its chemical structure .
Pharmacokinetics
The compound’s bioavailability, metabolism, and excretion patterns would need to be investigated in pharmacokinetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-(Trifluoromethoxy)acetic acid typically involves the introduction of the trifluoromethoxy group into an acetic acid derivative. One common method is the reaction of trifluoromethanol with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the use of trifluoromethylation reagents, which can introduce the trifluoromethoxy group into various substrates under mild conditions. These methods are designed to be efficient and environmentally friendly, minimizing the use of hazardous reagents and by-products .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trifluoromethoxy group to other functional groups, such as hydroxyl or alkyl groups.
Substitution: The trifluoromethoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products: The major products formed from these reactions include trifluoromethoxy-substituted carboxylic acids, alcohols, and amides. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.
Scientific Research Applications
2-(Trifluoromethoxy)acetic acid has a wide range of applications in scientific research:
Organic Synthesis: It serves as a versatile building block for introducing the trifluoromethoxy group into various molecules, enhancing their lipophilicity and metabolic stability.
Medicinal Chemistry: Researchers use this compound to synthesize potential antithrombotic agents and lipoxygenase inhibitors, which may have therapeutic applications.
Materials Science: The unique properties of the trifluoromethoxy group make it valuable in the development of novel materials with enhanced performance characteristics.
Agrochemical Development: The compound is used to create herbicidal and fungicidal agents that are more effective and environmentally friendly.
Comparison with Similar Compounds
Trifluoroacetic acid: Similar in structure but lacks the methoxy group, leading to different chemical properties and applications.
2-Fluoro-2-(trifluoromethoxy)acetic acid: Contains an additional fluorine atom, which can further enhance its chemical stability and biological activity.
Uniqueness: 2-(Trifluoromethoxy)acetic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable tool in the design of new molecules with improved performance in various applications .
Properties
IUPAC Name |
2-(trifluoromethoxy)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3O3/c4-3(5,6)9-1-2(7)8/h1H2,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXZCEUXKFLRHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69105-00-6 |
Source


|
| Record name | 2-(trifluoromethoxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
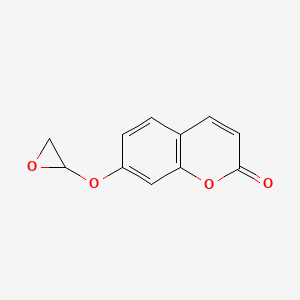
![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B569905.png)
![2-Oxabicyclo[2.1.1]hexane-5-carboxylicacid,methylester,(1alpha,4alpha,5beta)-(9CI)](/img/new.no-structure.jpg)
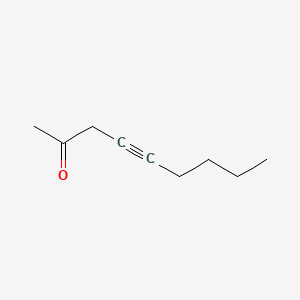
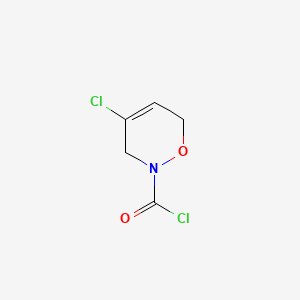

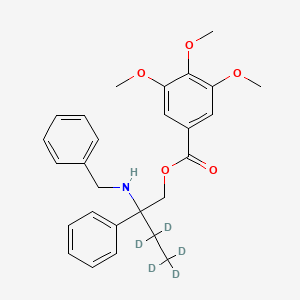
![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B569920.png)


